Benzene, 1-(1,1-dimethoxyethyl)-3-nitro-
Description
"Benzene, 1-(1,1-dimethoxyethyl)-3-nitro-" is a nitro-substituted aromatic compound featuring a 1,1-dimethoxyethyl group at the 1-position and a nitro (-NO₂) group at the 3-position of the benzene ring. Nitroaromatics are widely studied for their reactivity in electrophilic substitution and applications in organic synthesis, particularly as intermediates for pharmaceuticals, agrochemicals, and materials science . The dimethoxyethyl group may influence solubility and steric effects, while the nitro group directs further functionalization (e.g., reduction to amines or participation in cross-coupling reactions).
Properties
CAS No. |
73585-54-3 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-(1,1-dimethoxyethyl)-3-nitrobenzene |
InChI |
InChI=1S/C10H13NO4/c1-10(14-2,15-3)8-5-4-6-9(7-8)11(12)13/h4-7H,1-3H3 |
InChI Key |
YYKYXPBOPZDFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- typically involves the nitration of 1-(1,1-dimethoxyethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Nitro Group: In all nitro-substituted analogs, the -NO₂ group strongly deactivates the benzene ring, directing electrophilic substitution to the meta position. For example, 1-bromo-3-nitrobenzene undergoes nucleophilic aromatic substitution (SNAr) at the para position relative to the nitro group .
- Oxygenated Substituents : Methoxy or dimethoxyethyl groups (e.g., 1-methoxy-2-methyl-3-nitrobenzene and the target compound) enhance solubility in polar solvents but may sterically hinder reactions at adjacent positions .
- Halogen vs. Alkoxy : Bromo and fluoro substituents (e.g., 1-bromo-3-nitrobenzene and 1-fluoro-3-nitrobenzene ) increase electrophilicity compared to alkoxy groups, making them more reactive in cross-coupling reactions .
Thermodynamic and Spectroscopic Data
- Boiling Points: Non-nitro analogs like 1-chloro-3-methylbenzene have lower boiling points (~303 K) compared to nitro derivatives due to reduced dipole interactions .
- Mass Spectrometry : Nitrobenzenes with bulky substituents (e.g., dimethoxyethyl) may fragment to form stable ions like C₇H₇O⁺ (m/z 111.6), as seen in 1-methoxy-3-methylbenzene .
Notes
- Data Limitations : Direct experimental data for 1-(1,1-dimethoxyethyl)-3-nitrobenzene is absent in the provided evidence; properties are inferred from structural analogs.
- Safety Considerations: Nitroaromatics are often toxic and explosive; handling requires precautions (e.g., 1-chloro-2,4-dinitrobenzene is a known sensitizer) .
- Synthetic Routes : The compound may be synthesized via nitration of a pre-functionalized benzene derivative or through Friedel-Crafts alkylation with a dimethoxyethyl group.
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